molecular formula C16H13NO3S B2935716 2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid CAS No. 189271-24-7

2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid

Cat. No.: B2935716
CAS No.: 189271-24-7
M. Wt: 299.34
InChI Key: QEXALKMPPNSSHE-UHFFFAOYSA-N
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Description

“2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 189271-24-7 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C16H13NO3S/c18-14(19)10-21-16-13-9-5-4-8-12(13)15(20)17(16)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,18,19) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 299.35 . It’s a solid at room temperature . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of research efforts aimed at synthesizing sulfur- and nitrogen-containing derivatives that exhibit significant physiological properties. For instance, a study detailed the synthesis of sulfur- and nitrogen-containing compounds, highlighting the potential of such molecules in drug development due to their biological activities, including antioxidant effects and the ability to influence biological membrane functions (Farzaliyev et al., 2020).

Catalytic and Biological Applications

Research has also delved into the catalytic applications of sulfuric acid derivatives, like the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions, showcasing the versatility of sulfur-containing compounds in facilitating chemical transformations (Tayebi et al., 2011).

Environmental and Oxidation Processes

The compound's framework has been implicated in studies focusing on oxidation processes, such as the exploration of Co(II) activated peracetic acid for the degradation of organic contaminants. This highlights its relevance in environmental chemistry, where such compounds are instrumental in advancing oxidation processes for contaminant removal (Liu et al., 2021).

Reaction Product Identification

Identifying reaction products originating from similar compounds provides insights into chemical reactivity and the formation of complex structures. For example, a study focusing on 4-oxo-2-nonenal and its reaction with cysteine residues identified advanced reaction products, shedding light on the complex chemistry of sulfur-containing compounds (Shimozu et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s used for pharmaceutical testing, suggesting it may have bioactive properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[(3-oxo-2-phenyl-1H-isoindol-1-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-14(19)10-21-16-13-9-5-4-8-12(13)15(20)17(16)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXALKMPPNSSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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